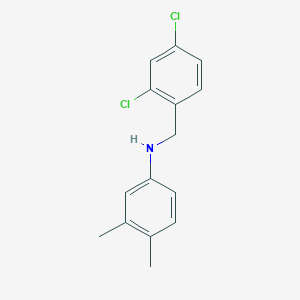

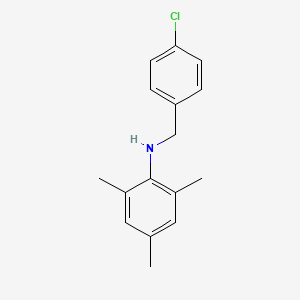

N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline

Descripción general

Descripción

Synthesis Analysis

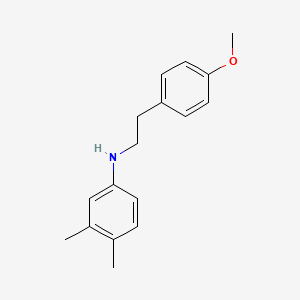

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pH .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral data. It can also include thermodynamic properties and information on its behavior under various conditions .Aplicaciones Científicas De Investigación

Environmental Impact and Behavior

Herbicide Toxicity and Environmental Fate : A study on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which shares part of the name and possibly related chemical properties with N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline, discusses its widespread use and distribution in the environment. The research highlights the concern over its presence in water, soil, and air due to its potential lethal effects on non-target organisms and the need for mitigation strategies to prevent environmental entry (Islam et al., 2017).

Microbial Biodegradation : The behavior of 2,4-D in agricultural environments emphasizes the role of microorganisms in its degradation and the significance of understanding the microbial breakdown of such compounds. This knowledge is crucial for developing bioremediation strategies to address environmental contamination (Magnoli et al., 2020).

Potential for Biodegradation and Environmental Remediation

Biodegradation Mechanisms : Research on N-nitrosodimethylamine (NDMA), another compound of environmental concern, offers insights into the mechanisms of formation and destruction in water. Understanding these processes is vital for addressing the contamination of water resources and developing effective treatment methods. The study presents an overview of the kinetics and reaction mechanisms involved, suggesting a foundation for mitigating the impacts of similar toxic compounds (Sharma, 2012).

Epigenetic Effects of Environmental Chemicals : While not directly related to this compound, research on the epigenetic alterations caused by environmental chemicals, including metals and air pollutants, underscores the potential health implications of exposure to such compounds. These findings highlight the importance of investigating the biological impacts of chemical exposure at the molecular level, which could extend to compounds with similar structures or chemical properties (Baccarelli & Bollati, 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMMVVRDKNPIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

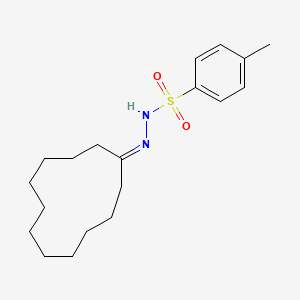

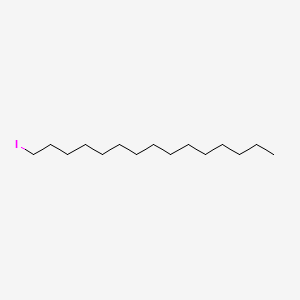

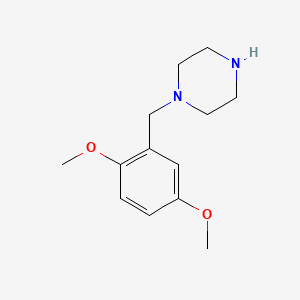

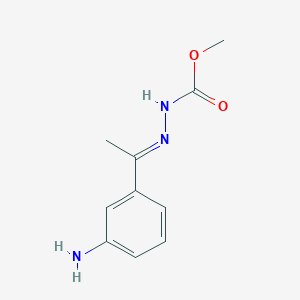

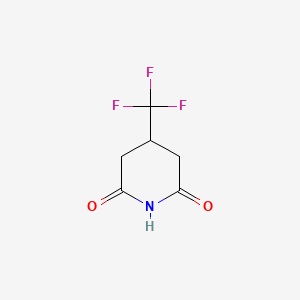

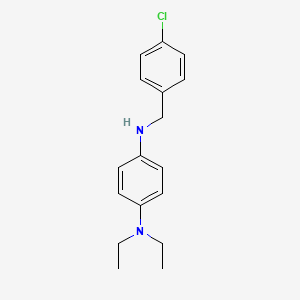

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

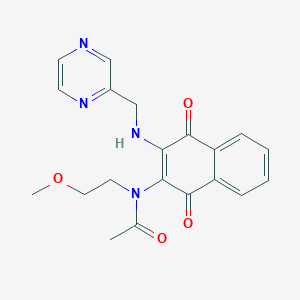

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)

![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)